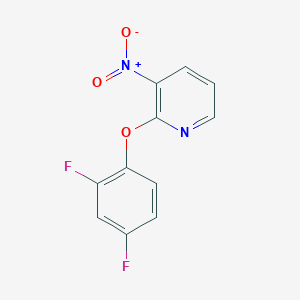

2-(2,4-Difluorophenoxy)-3-nitropyridine

Description

The exact mass of the compound 2-(2,4-Difluorophenoxy)-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Difluorophenoxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Difluorophenoxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRAMZMIQUBNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371792 | |

| Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729056 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-62-3 | |

| Record name | 2-(2,4-Difluorophenoxy)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2,4-Difluorophenoxy)-3-nitropyridine" synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of 2-(2,4-Difluorophenoxy)-3-nitropyridine

Introduction: A Key Intermediate in Modern Medicinal Chemistry

2-(2,4-Difluorophenoxy)-3-nitropyridine is a synthetic organic compound of significant interest to researchers and professionals in drug development. Its structure, which features a pyridine ring activated by an electron-withdrawing nitro group and linked to a difluorophenoxy moiety, makes it a versatile and highly valuable intermediate in the synthesis of complex pharmaceutical agents. The molecular formula is C₁₁H₆F₂N₂O₃, and it has a molecular weight of approximately 252.18 g/mol . This guide provides a comprehensive overview of its synthesis, core properties, and critical applications, with a focus on the underlying chemical principles and practical methodologies.

PART 1: Synthesis and Mechanistic Rationale

The most direct and commonly employed method for synthesizing 2-(2,4-Difluorophenoxy)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent reactivity of a halogenated nitropyridine.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis involves the reaction of 2-chloro-3-nitropyridine with 2,4-difluorophenol. The electron-deficient nature of the pyridine ring, significantly enhanced by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position, makes the carbon at the 2-position highly susceptible to nucleophilic attack. The chlorine atom serves as an effective leaving group.

The reaction requires a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the hydroxyl group of 2,4-difluorophenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon on the pyridine ring, displacing the chloride and forming the desired ether linkage.

Caption: General workflow for the SNAr synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis.

Materials:

-

2-Chloro-3-nitropyridine

-

2,4-Difluorophenol

-

Potassium Carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), 2,4-difluorophenol (1.1 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a suitable concentration.

-

Heating: Heat the reaction mixture to a temperature between 80-120°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-(2,4-Difluorophenoxy)-3-nitropyridine.

Causality and Optimization:

-

Choice of Base: While potassium carbonate is common, stronger bases like cesium carbonate can sometimes accelerate the reaction, especially with less reactive substrates.

-

Solvent: Aprotic polar solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction. The optimal temperature depends on the specific reactivity of the substrates and the solvent used.

PART 2: Physicochemical and Structural Properties

The physical and structural characteristics of 2-(2,4-Difluorophenoxy)-3-nitropyridine are crucial for its handling, characterization, and subsequent use in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 175135-62-3 | |

| Molecular Formula | C₁₁H₆F₂N₂O₃ | |

| Molecular Weight | 252.18 g/mol | |

| Melting Point | 63-65 °C |

Structural Insights: X-ray crystallography studies on analogous compounds reveal important structural features. For instance, in the related molecule 2-(2,4-Difluorophenyl)-5-nitropyridine, the benzene and pyridine rings are not coplanar, forming a dihedral angle of 32.57 (6)°. The nitro group is also slightly tilted with respect to the pyridine ring. This non-planar conformation can influence the molecule's intermolecular interactions and its binding properties in biological systems.

PART 3: Applications in Drug Development

The primary utility of 2-(2,4-Difluorophenoxy)-3-nitropyridine is as a pivotal building block for constructing more complex, biologically active molecules. Its structure is frequently found in inhibitors targeting various proteins.

Key Intermediate for BET Bromodomain Inhibitors

A prominent example of its application is in the synthesis of Mivebresib (ABBV-075) , a potent and orally available inhibitor of the Bromodomain and Extraterminal (BET) family of proteins. BET inhibitors are a promising class of drugs being investigated for applications in oncology and inflammation.

In the synthesis of Mivebresib, the 2-(2,4-Difluorophenoxy)-3-nitropyridine core undergoes further chemical transformations. A critical step is the reduction of the nitro group to an amine, forming 2-(2,4-Difluorophenoxy)-3-aminopyridine. This amine then serves as a handle for coupling with other molecular fragments to build the final complex drug molecule.

Caption: Role of 2-(2,4-Difluorophenoxy)-3-nitropyridine as a key intermediate in the synthesis of Mivebresib.

The incorporation of the 2,4-difluorophenoxy group is a common strategy in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable interactions, and modulate the physicochemical properties (like pKa and lipophilicity) of the final compound.

PART 4: Safety, Handling, and Storage

As with any active chemical compound, proper safety protocols are essential when handling 2-(2,4-Difluorophenoxy)-3-nitropyridine.

Hazard Identification

The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautionary Measures

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |

A Senior Application Scientist's Guide to 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Key Intermediate in Modern Drug Discovery

Introduction: Unpacking the Molecular Architecture and Strategic Value

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted therapies for oncology, the strategic selection of molecular building blocks is paramount. 2-(2,4-Difluorophenoxy)-3-nitropyridine is a heterocyclic intermediate that, by its very design, offers a compelling combination of reactivity and structural features essential for the synthesis of complex pharmaceutical agents. Its CAS Number is 175135-62-3 [1].

This guide provides an in-depth technical overview of 2-(2,4-Difluorophenoxy)-3-nitropyridine, detailing its synthesis, physicochemical properties, and, most critically, its application as a strategic precursor in the development of kinase inhibitors. The narrative is grounded in the principles of synthetic chemistry and process development, offering field-proven insights for researchers, scientists, and drug development professionals.

The core utility of this molecule lies in the orchestrated reactivity of its constituent parts:

-

The Pyridine Core: A foundational nitrogenous heterocycle prevalent in numerous FDA-approved drugs.

-

The Nitro Group at Position 3: A powerful electron-withdrawing group that serves a dual purpose. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and, crucially, serves as a synthetic handle for reduction to a primary amine—a key step in building out complex molecular scaffolds.

-

The 2,4-Difluorophenoxy Moiety at Position 2: This group is not merely a passive substituent. The fluorine atoms are known to enhance metabolic stability and can significantly improve binding affinity to target proteins through favorable electrostatic interactions[2]. Its position ortho to the ring nitrogen and the nitro group influences the electronic distribution and reactivity of the entire system.

This strategic arrangement of functional groups makes 2-(2,4-Difluorophenoxy)-3-nitropyridine a highly valuable intermediate for constructing molecules designed to interact with the ATP-binding sites of various protein kinases[3].

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical properties is critical for its effective use in synthesis, formulation, and biological testing. The key data for 2-(2,4-Difluorophenoxy)-3-nitropyridine are summarized below.

| Property | Value | Source |

| CAS Number | 175135-62-3 | [1] |

| Molecular Formula | C₁₁H₆F₂N₂O₃ | [1] |

| Molecular Weight | 252.18 g/mol | [1] |

| Melting Point | 63-65 °C | |

| Appearance | Off-white to yellow solid | |

| IUPAC Name | 2-(2,4-difluorophenoxy)-3-nitropyridine |

Chemical Structure

The structural formula of 2-(2,4-Difluorophenoxy)-3-nitropyridine is presented below.

Caption: Chemical structure of 2-(2,4-Difluorophenoxy)-3-nitropyridine.

Synthesis and Mechanistic Considerations

The synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry and is particularly effective for electron-deficient aromatic systems.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is predicated on the pyridine ring being sufficiently electron-poor to be attacked by a nucleophile. The 3-nitro group, with its strong electron-withdrawing inductive and resonance effects, is critical in this role. It significantly lowers the electron density of the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group, typically a halide, is then expelled to restore aromaticity.

Recommended Synthetic Protocol

While a specific protocol for the 3-nitro isomer is not extensively documented in publicly available literature, the synthesis can be reliably executed based on established procedures for analogous compounds. The logical precursor is 2-chloro-3-nitropyridine, which is commercially available or can be synthesized from 2-hydroxypyridine.

Reaction Scheme:

Caption: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine via SNAr.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluorophenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reagents.

-

Reactant Addition: Add 2-chloro-3-nitropyridine (1.0 equivalent) to the stirred mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group of 2,4-difluorophenol, forming the more nucleophilic phenoxide anion. Potassium carbonate is a cost-effective and efficient choice.

-

Solvent (DMF/DMSO): Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation (K⁺) while leaving the nucleophilic anion relatively free to attack the electrophilic ring.

-

Temperature (80-100 °C): Elevated temperatures are necessary to overcome the activation energy of the reaction. However, excessively high temperatures should be avoided to minimize the formation of side products.

Application in Kinase Inhibitor Synthesis: A Strategic Intermediate

The true value of 2-(2,4-Difluorophenoxy)-3-nitropyridine is realized in its role as a versatile intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers[2].

The Synthetic Strategy

The most common synthetic route involving this intermediate follows a logical and efficient two-step sequence:

-

Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine (3-amino-2-(2,4-difluorophenoxy)pyridine). This transformation is typically achieved with high yield using standard reducing agents such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Amide Coupling or Cyclization: The resulting amine is a key nucleophile that can be acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, acyl fluorides) to form an amide bond. This amide linkage is a common feature in many kinase inhibitors, often serving to connect the pyridine core to another recognition motif. Alternatively, the amine can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines, which are also prevalent kinase inhibitor scaffolds.

Caption: General workflow for the use of 2-(2,4-Difluorophenoxy)-3-nitropyridine in kinase inhibitor synthesis.

This modular approach allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies. The 2,4-difluorophenoxy group is maintained as a constant recognition element for a specific pocket in the target kinase, while the R-group introduced via amide coupling can be varied to explore other interactions and optimize properties such as potency, selectivity, and pharmacokinetics.

Safety and Handling

As with any active chemical reagent, proper safety precautions must be observed when handling 2-(2,4-Difluorophenoxy)-3-nitropyridine.

-

Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(2,4-Difluorophenoxy)-3-nitropyridine is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point into the synthesis of complex, high-value molecules for drug discovery. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution, and the synthetic versatility of the nitro group make it an invaluable tool for medicinal chemists. By understanding the causality behind its synthesis and the strategic rationale for its application, research and development teams can leverage this powerful intermediate to accelerate the discovery of next-generation targeted therapies.

References

- BenchChem. (2025). Application Notes: 4-Ethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis.

- BenchChem. (2025). The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols.

-

Oakwood Chemical. (n.d.). 2-(2,4-Difluorophenoxy)-3-nitropyridine. Retrieved from [Link]

Sources

- 1. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]

- 3. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]

Spectroscopic Data for 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

The insights provided herein are designed to assist researchers in the identification, characterization, and quality control of 2-(2,4-Difluorophenoxy)-3-nitropyridine and related molecules in a drug discovery and development context.

Introduction to 2-(2,4-Difluorophenoxy)-3-nitropyridine

Molecular Formula: C₁₁H₆F₂N₂O₃ Molecular Weight: 252.18 g/mol CAS Number: 175135-62-3

2-(2,4-Difluorophenoxy)-3-nitropyridine is a halogenated aromatic ether containing a nitropyridine moiety. The presence of the electron-withdrawing nitro group and the difluorophenoxy substituent significantly influences the electronic properties of the pyridine ring, making it a potentially valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets, while the nitropyridine core is a versatile scaffold for further chemical modifications.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline. This guide will delve into the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(2,4-Difluorophenoxy)-3-nitropyridine, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex splitting patterns expected from the aromatic protons.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 2-(2,4-Difluorophenoxy)-3-nitropyridine.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(2,4-Difluorophenoxy)-3-nitropyridine is expected to show signals corresponding to the three protons on the pyridine ring and the three protons on the difluorophenyl ring.

Predicted Chemical Shifts and Splitting Patterns:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Comments |

| H-4 (Pyridine) | 8.3 - 8.5 | dd | Coupled to H-5 and H-6. |

| H-5 (Pyridine) | 7.3 - 7.5 | dd | Coupled to H-4 and H-6. |

| H-6 (Pyridine) | 8.5 - 8.7 | dd | Coupled to H-4 and H-5. |

| H-3' (Phenyl) | 7.2 - 7.4 | ddd | Coupled to H-5', H-6', and F-2'. |

| H-5' (Phenyl) | 7.0 - 7.2 | ddd | Coupled to H-3', H-6', and F-4'. |

| H-6' (Phenyl) | 7.4 - 7.6 | td | Coupled to H-3', H-5', and F-4'. |

Disclaimer: These are predicted values based on the analysis of similar compounds and are subject to variation based on solvent and experimental conditions.

Causality behind Predictions:

-

The protons on the pyridine ring are deshielded due to the electron-withdrawing effects of the nitro group and the nitrogen atom in the ring, hence their downfield chemical shifts.

-

The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Chemical Shifts:

| Carbon(s) | Predicted Chemical Shift (ppm) | Comments |

| C-2 (Pyridine) | 160 - 165 | Attached to the electronegative oxygen. |

| C-3 (Pyridine) | 135 - 140 | Attached to the nitro group. |

| C-4 (Pyridine) | 150 - 155 | |

| C-5 (Pyridine) | 120 - 125 | |

| C-6 (Pyridine) | 155 - 160 | |

| C-1' (Phenyl) | 150 - 155 | Attached to oxygen. |

| C-2' (Phenyl) | 155 - 160 (d) | Coupled to F-2'. |

| C-3' (Phenyl) | 110 - 115 | |

| C-4' (Phenyl) | 160 - 165 (dd) | Coupled to F-2' and F-4'. |

| C-5' (Phenyl) | 115 - 120 | |

| C-6' (Phenyl) | 125 - 130 |

Disclaimer: These are predicted values and are subject to variation.

Causality behind Predictions:

-

Carbons attached to electronegative atoms (O, N, F) will be deshielded and appear at higher chemical shifts.

-

The carbons in the difluorophenyl ring will show splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 2-(2,4-Difluorophenoxy)-3-nitropyridine is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the ether linkage.

Predicted Major Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 1520 - 1560 | Nitro (NO₂) | Asymmetric stretch |

| 1340 - 1380 | Nitro (NO₂) | Symmetric stretch |

| 1580 - 1620 | Aromatic C=C | Ring stretching |

| 1450 - 1500 | Aromatic C=C | Ring stretching |

| 1200 - 1250 | Aryl-O | Asymmetric C-O-C stretch |

| 1000 - 1100 | C-F | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

Causality behind Predictions:

-

The strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature.

-

The C-O-C stretching of the aryl ether will be a prominent band.

-

The C-F stretching bands will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Sample Introduction:

-

EI: The sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

-

ESI: The sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Predicted Mass Spectrum

Molecular Ion:

-

The molecular ion peak [M]⁺ should be observed at m/z 252 .

-

An [M+H]⁺ peak at m/z 253 may be observed with soft ionization techniques like ESI.

Predicted Fragmentation Pattern (EI):

A plausible fragmentation pathway for 2-(2,4-Difluorophenoxy)-3-nitropyridine under electron ionization is depicted below.

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

While experimental spectroscopic data for 2-(2,4-Difluorophenoxy)-3-nitropyridine is not currently available in the public domain, this guide provides a robust, predictive framework for its characterization. The expected ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable resource for researchers working with this molecule. The provided experimental protocols and synthesis workflow further enhance the utility of this guide in a practical laboratory setting. As with any predictive analysis, experimental verification remains the gold standard for unequivocal structural confirmation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link] [1][2][3][4]4. Nasir, S. B., Fairuz, Z. A., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]

Sources

The Strategic deployment of 2-(2,4-Difluorophenoxy)-3-nitropyridine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents necessitates a sophisticated understanding and application of versatile chemical building blocks. Among these, 2-(2,4-difluorophenoxy)-3-nitropyridine has emerged as a cornerstone in the synthesis of complex, biologically active molecules. Its unique electronic and structural features, characterized by an activated pyridine ring and a strategically positioned difluorophenoxy moiety, render it an invaluable synthon for introducing key pharmacophoric elements. This technical guide provides a comprehensive exploration of 2-(2,4-difluorophenoxy)-3-nitropyridine, from its synthesis and characterization to its pivotal role in the construction of groundbreaking pharmaceuticals, most notably the hepatitis C virus (HCV) NS5A inhibitor, pibrentasvir. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and illuminate the structure-activity relationships conferred by its incorporation into drug candidates.

Introduction: The Architectural Significance of a Fluorinated Pyridine Building Block

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast array of approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring can dramatically modulate a molecule's physicochemical properties, including its metabolic stability, bioavailability, and target affinity. The introduction of fluorine atoms, a common strategy in modern drug design, can further enhance these properties by altering lipophilicity, pKa, and metabolic stability.

2-(2,4-Difluorophenoxy)-3-nitropyridine is a prime example of a highly tailored building block that leverages these principles. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the 2,4-difluorophenoxy group provides a metabolically stable, lipophilic moiety that can engage in crucial interactions with protein targets. This guide will elucidate the synthesis and reactivity of this key intermediate and showcase its application in the synthesis of complex drug molecules.

Synthesis and Characterization of 2-(2,4-Difluorophenoxy)-3-nitropyridine

The synthesis of 2-(2,4-difluorophenoxy)-3-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2,4-difluorophenol. The electron-withdrawing nitro group is essential for this transformation, as it stabilizes the transient Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the chloride leaving group.

Detailed Experimental Protocol: Synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine

This protocol is a representative procedure based on established methodologies for SNAr reactions involving chloronitropyridines.

Materials:

-

2-Chloro-3-nitropyridine

-

2,4-Difluorophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,4-difluorophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(2,4-difluorophenoxy)-3-nitropyridine as a solid.

Characterization Data

The structural confirmation of the synthesized 2-(2,4-difluorophenoxy)-3-nitropyridine is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and difluorophenyl rings with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and difluorophenyl rings, including those bearing fluorine atoms which will exhibit C-F coupling. |

| FT-IR | Characteristic absorption bands for the C-O-C ether linkage, C-F bonds, and the nitro group (NO₂). |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₆F₂N₂O₃ (252.18 g/mol ). |

The Role of 2-(2,4-Difluorophenoxy)-3-nitropyridine in Pibrentasvir Synthesis

Pibrentasvir is a potent, direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A). The synthesis of this complex molecule involves multiple steps, with 2-(2,4-difluorophenoxy)-3-nitropyridine serving as a key intermediate.[1]

Key Transformation: Reduction of the Nitro Group

The first critical step in the utilization of 2-(2,4-difluorophenoxy)-3-nitropyridine is the reduction of the nitro group to an amine. This transformation is pivotal as it unmasks a nucleophilic handle for subsequent coupling reactions.

Protocol: Reduction to 2-(2,4-Difluorophenoxy)pyridin-3-amine

This protocol is based on common methods for the reduction of aromatic nitro groups.

Materials:

-

2-(2,4-Difluorophenoxy)-3-nitropyridine

-

Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Iron powder):

-

To a suspension of 2-(2,4-difluorophenoxy)-3-nitropyridine (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5-10 equivalents) and ammonium chloride (catalytic to 1 equivalent).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(2,4-difluorophenoxy)pyridin-3-amine.[2][3]

Structure-Activity Relationship (SAR) Insights

The inclusion of the 2-(2,4-difluorophenoxy) moiety is not arbitrary; it is a carefully considered design element that imparts favorable properties to the final drug molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorophenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

-

Target Engagement: The fluorine atoms can participate in favorable interactions with the protein target, such as hydrogen bonding and dipole-dipole interactions. The overall conformation of the phenoxy-pyridine linkage is also crucial for optimal binding to the target protein.

-

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

Broader Applications and Future Perspectives

While the synthesis of pibrentasvir is a prominent example, the utility of 2-(2,4-difluorophenoxy)-3-nitropyridine and its derivatives extends to other areas of medicinal chemistry. The 2-(2,4-difluorophenoxy)phenyl moiety is also present in other investigational drugs, such as the BET bromodomain inhibitor ABBV-075 (Mivebresib), highlighting the versatility of this structural motif in targeting diverse protein families.[4][5]

The continued exploration of this building block and its analogues is expected to yield novel drug candidates with improved efficacy and safety profiles. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to further explore the chemical space around this valuable scaffold.

Conclusion

2-(2,4-Difluorophenoxy)-3-nitropyridine stands as a testament to the power of rational drug design and the importance of well-crafted chemical building blocks. Its strategic combination of an activatable pyridine ring and a metabolically robust, interaction-prone difluorophenoxy group has proven to be a winning formula in the development of complex and effective therapeutic agents. As medicinal chemists continue to tackle challenging biological targets, the demand for such versatile and strategically designed synthons will undoubtedly grow, ensuring that 2-(2,4-difluorophenoxy)-3-nitropyridine remains a valuable tool in the drug discovery arsenal.

References

- Novasol Biotech. (2024, August 26).

- BenchChem. (2025).

-

ChemRxiv. (n.d.). Desymmetrization of Pibrentasvir for Efficient Prodrug Synthesis. ChemRxiv. [Link]

-

European Patent Office. (1996, December 23). PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE (EP 0909270 B1). [Link]

-

PMC. (2024, October 5). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. PMC. [Link]

- Google Patents. (n.d.). AU2019331459A1 - Process for manufacturing pibrentasvir active drug substance.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.

-

PubMed. (2017, October 26). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

ResearchGate. (n.d.). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ResearchGate. [Link]

-

HDH Pharam. 2-(2, 4-Difluorophenoxy)pyridin-3-amine, min 98%, 1 gram. HDH Pharam. [Link]

Sources

- 1. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 2. 2-(2,4-Difluorophenoxy)pyridin-3-amine, CasNo.175135-63-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

A Senior Scientist's Guide to 2-(2,4-Difluorophenoxy)-3-nitropyridine: A Versatile Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 2-(2,4-Difluorophenoxy)-3-nitropyridine has emerged as a highly valuable and versatile building block in drug discovery. Its unique combination of a difluorinated phenyl ring, an ether linkage, and an electronically activated nitropyridine core provides a powerful platform for constructing complex molecules with tailored pharmacological profiles. This guide delves into the core attributes of this scaffold, its synthesis, and its pivotal role in the creation of targeted therapies, most notably in the development of epigenetic modulators like the BET bromodomain inhibitor Mivebresib (ABBV-075). Furthermore, we will explore its broader potential in kinase inhibition and provide validated experimental protocols for its synthesis and biological evaluation, offering researchers a comprehensive resource to leverage this scaffold in their own discovery programs.

Introduction to a Privileged Scaffold

The efficacy of 2-(2,4-Difluorophenoxy)-3-nitropyridine as a drug discovery intermediate is not accidental; it is a direct result of the synergistic interplay between its constituent chemical moieties. Understanding these components is key to appreciating its strategic value.

Chemical Properties and Physicochemical Profile

The fundamental properties of the title compound are summarized below. These characteristics are essential for planning synthetic routes and understanding its behavior in biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆F₂N₂O₃ | [1] |

| Molecular Weight | 252.18 g/mol | [1] |

| Appearance | Pale yellow to yellow solid | - |

| Melting Point | 63-65 °C | - |

| CAS Number | 175135-62-9 | [1] |

| Key Reactive Sites | Nitro group (reduction), Pyridine ring (SNAr) | - |

The Strategic Value of its Constituent Parts

-

2,4-Difluorophenoxy Moiety: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. In this scaffold, the difluoro substitution offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable orthogonal multipolar interactions with protein targets, often enhancing binding potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be fine-tuned to optimize cell permeability and target engagement.

-

-

Nitropyridine Core: The 3-nitropyridine ring is not merely a structural linker; it is a reactive and functional hub.

-

Chemical Handle for Derivatization: The nitro group is an exceptionally versatile functional group. Its reduction to an amine is a fundamental transformation that opens up a vast chemical space for subsequent modifications, such as amide bond formation, sulfonylation, or participation in cross-coupling reactions. This is the primary pathway to building molecular complexity.

-

Electronic Activation: The potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of leaving groups at other positions on the ring.

-

Target Interactions: The nitro group can serve as a hydrogen bond acceptor, directly participating in the pharmacophore of the final drug molecule.

-

Synthesis and Functionalization: From Building Block to Drug Precursor

The reliable and scalable synthesis of 2-(2,4-Difluorophenoxy)-3-nitropyridine is critical for its use in drug discovery campaigns. The primary route is a classical yet robust nucleophilic aromatic substitution.

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The synthesis leverages the reaction between a 2-halopyridine (typically 2-chloro-3-nitropyridine) and 2,4-difluorophenol. The causality behind this choice is clear: the electron-deficient nature of the pyridine ring, exacerbated by the adjacent nitro group, makes the C2 position highly susceptible to nucleophilic attack by the deprotonated 2,4-difluorophenol. A base, such as potassium carbonate, is required to generate the more nucleophilic phenoxide ion.

Detailed Experimental Protocol for Synthesis

This protocol is designed to be self-validating by including purification and characterization steps to ensure the final product's identity and purity.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

2,4-Difluorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,4-difluorophenol (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq). Stir the suspension at room temperature for 20 minutes. Rationale: This step ensures the complete formation of the potassium phenoxide salt, maximizing its nucleophilicity.

-

Add 2-chloro-3-nitropyridine (1.0 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating is necessary to overcome the activation energy of the SNAr reaction. TLC allows for real-time tracking to determine reaction completion and prevent side-product formation from prolonged heating.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine. Rationale: Washing removes residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(2,4-Difluorophenoxy)-3-nitropyridine as a solid.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, and LC-MS.

Workflow for Synthesis and Downstream Functionalization

The true power of this scaffold is realized in its subsequent transformations, primarily the reduction of the nitro group.

Caption: Synthesis and functionalization pathway for 2-(2,4-Difluorophenoxy)-3-nitropyridine.

Key Application in BET Bromodomain Inhibition

The most prominent application of the 2-(2,4-difluorophenoxy) moiety is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[2]

The Role of BET Bromodomains in Oncology

BET proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[3] This binding recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes like MYC.[3][4] By inhibiting this interaction, BET inhibitors can effectively suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This mechanism makes BET proteins a compelling therapeutic target in various cancers, including leukemia, lymphoma, and certain solid tumors.[4][5]

Case Study: Mivebresib (ABBV-075)

Mivebresib (ABBV-075) is a potent, orally available pan-BET inhibitor that has advanced into clinical trials.[6][7] The 2,4-difluorophenoxy group is a critical component of its structure, anchoring the molecule in the acetyl-lysine binding pocket of the bromodomain. While the synthesis of Mivebresib itself is complex, it exemplifies the utility of combining the difluorophenoxy unit with a heterocyclic core.[7] The development of Mivebresib started from fragment-based screening, where a small molecule was identified binding in the acetyl-lysine pocket.[6] Structure-activity relationship (SAR) studies led to the incorporation of the 2,4-difluorophenoxy group to enhance potency and improve pharmacokinetic properties, ultimately leading to the clinical candidate.[6][7]

Signaling Pathway of BET Inhibition

The diagram below illustrates the mechanism by which a BET inhibitor like Mivebresib disrupts cancer cell signaling.

Caption: Mechanism of BET inhibition leading to suppression of MYC oncogene expression.

Broader Potential in Kinase Inhibition

The 2-(2,4-Difluorophenoxy)-3-nitropyridine scaffold is also exceptionally well-suited for the design of protein kinase inhibitors, one of the most successful classes of targeted therapies.[8]

The Privileged Nature of Pyridine Scaffolds

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry because they are frequently found in potent kinase inhibitors. The nitrogen atom can act as a crucial hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor in the kinase's hinge region. The scaffold's planarity facilitates favorable π-stacking interactions within the ATP binding site. Several clinical kinase inhibitors incorporate pyridine-based cores.[9]

Experimental Workflow for Kinase Inhibitor Screening

Developing a novel kinase inhibitor from the scaffold requires a systematic screening process.

Caption: High-level workflow for the discovery of kinase inhibitors from a focused library.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol describes a common, robust method for quantifying kinase activity and inhibition. It is self-validating through the inclusion of positive and negative controls.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Lower light output indicates less ADP produced, and therefore, higher kinase inhibition.

Materials:

-

Substrate peptide/protein for the kinase

-

Test compounds (derived from the scaffold), serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution at 2x the final desired concentration

-

White, opaque 384-well assay plates

Procedure:

-

Add 2.5 µL of Kinase Reaction Buffer containing the kinase to each well.

-

Add 50 nL of test compound solution or DMSO vehicle to the appropriate wells.

-

Negative Control (0% inhibition): DMSO only.

-

Positive Control (100% inhibition): A known potent inhibitor for the kinase.

-

-

Incubate the plate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data using the controls (0% and 100% inhibition) and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Target Deconvolution and Cellular Validation

Once a compound shows promise, it is crucial to confirm its mechanism of action within a cellular context.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effect of a lead compound on cancer cell lines.[11]

Materials:

-

Cancer cell line of interest (e.g., MOLM-13 for FLT3-ITD positive AML)[10]

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS)[11]

-

Test compound, serially diluted

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

White, clear-bottom 96-well plates

Procedure:

-

Seed cells in the 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.

-

Treat the cells with 100 µL of medium containing the test compound at 2x the final concentration. Include DMSO vehicle controls.

-

Incubate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).[11]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence.

-

Data Analysis: Calculate the percent viability relative to DMSO-treated cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Chemical Proteomics for Target Deconvolution

For novel compounds, it's essential to confirm the intended target and identify potential off-targets. Chemical proteomics is a powerful, unbiased approach for this.[12][13] A typical workflow involves synthesizing a probe version of the inhibitor with a clickable handle (e.g., an alkyne). This probe is incubated with cell lysate, and its protein targets are captured, enriched (e.g., via biotin-azide click chemistry and streptavidin beads), and identified by mass spectrometry.[12][14] Competitive binding experiments, where the lysate is pre-incubated with the non-probe inhibitor, are used to validate specific targets.[14]

Conclusion and Future Outlook

2-(2,4-Difluorophenoxy)-3-nitropyridine is more than a simple chemical intermediate; it is a strategically designed scaffold that provides a clear and efficient path toward high-value therapeutic targets. Its proven role in the development of the clinical-stage BET inhibitor Mivebresib (ABBV-075) solidifies its importance in epigenetic drug discovery. Furthermore, its inherent properties make it an ideal starting point for the rational design of novel kinase inhibitors and other targeted agents. As drug discovery continues to pursue therapies with higher potency and greater selectivity, versatile and well-characterized scaffolds like this one will remain indispensable tools for the medicinal chemist. Future efforts will likely focus on leveraging this core to build bivalent inhibitors, PROTACs (PROteolysis TArgeting Chimeras), and dual-target inhibitors, further expanding its application in precision medicine.[15][16]

References

-

Wang, Y., Cheng, K., Wang, Z., & Li, W. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(8), 555. [Link]

-

Li, L., Zhang, L., & Yao, H. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 17(10), 1145-1156. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Parker, C. G., & Maurais, P. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 612–620. [Link]

-

ResearchGate. (n.d.). Overall workflow depicting the identification of target proteins by... Retrieved from [Link]

-

Kornev, A. P., & Taylor, S. S. (2015). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (99), 52758. [Link]

-

Bui, M. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. Clinical Cancer Research, 28(13), 2947–2957. [Link]

-

ResearchGate. (2023). In vitro kinase assay v1. [Link]

-

Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Practical Fragments. (2018). Fragments in the clinic: ABBV-075 / Mivebresib. [Link]

-

Stewart, C. A., et al. (2021). MYC family amplification dictates sensitivity to BET bromodomain protein inhibitor Mivebresib (ABBV-075) in small-cell lung cancer. Molecular Cancer Therapeutics, 20(1), 134-144. [Link]

-

Stewart, C. A., et al. (2021). MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer. Molecular cancer therapeutics, 20(1), 134–144. [Link]

-

McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]

-

Stathis, A., & Bertoni, F. (2018). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Trends in molecular medicine, 24(8), 649–651. [Link]

-

Wikipedia. (n.d.). BET inhibitor. Retrieved from [Link]

-

Waring, M. J., et al. (2016). Potent and selective bivalent inhibitors of BET bromodomains. Nature chemical biology, 12(12), 1097–1104. [Link]

-

ResearchGate. (n.d.). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib).... Retrieved from [Link]

-

Ciceri, P., et al. (2014). Differential BET bromodomain inhibition by dihydropteridinone and pyrimidodiazepinone kinase inhibitors. ACS chemical biology, 9(6), 1390–1397. [Link]

-

Alqahtani, A., Choucair, A., & Ashraf, M. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 26(4), 849. [Link]

-

Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. [Link]

-

Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8565–8579. [Link]

-

Ciceri, P., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. BET inhibitor - Wikipedia [en.wikipedia.org]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Fragments: Fragments in the clinic: ABBV-075 / Mivebresib [practicalfragments.blogspot.com]

- 7. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brimr.org [brimr.org]

- 9. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MYC Family Amplification Dictates Sensitivity to BET Bromodomain Protein Inhibitor Mivebresib (ABBV075) in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent and selective bivalent inhibitors of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Guide to 2-(2,4-Difluorophenoxy)-3-nitropyridine: Mechanism of Action as a Synthetic Precursor

Introduction: Unpacking a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. 2-(2,4-Difluorophenoxy)-3-nitropyridine (CAS No: 175135-62-3) emerges as a highly valuable, albeit specialized, precursor.[1] Its utility does not stem from a single, direct biological "mechanism of action," but rather from the latent chemical reactivity embedded within its structure. The molecule is a carefully designed scaffold where each functional group—the electron-deficient nitropyridine core, the stable diaryl ether linkage, and the metabolically robust difluorophenyl moiety—serves a distinct purpose in a synthetic sequence.

This guide provides an in-depth analysis of the core chemical principles that govern the reactivity of 2-(2,4-Difluorophenoxy)-3-nitropyridine. We will dissect the electronic nature of the molecule to explain its function as a precursor, detail its key synthetic transformations, and provide validated protocols to illustrate its practical application in the laboratory. The objective is to equip researchers with the foundational knowledge to leverage this and similar building blocks for the accelerated development of novel chemical entities.

Section 1: Core Reactivity and Mechanistic Rationale

The synthetic potential of 2-(2,4-Difluorophenoxy)-3-nitropyridine is dictated by the interplay of its constituent parts. Understanding the electronic contributions of each group is fundamental to predicting its behavior and designing rational synthetic strategies.

The Activated Nitropyridine Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group (NO₂) at the 3-position drastically amplifies this effect. The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis, operating through both inductive and resonance effects. This intense electron withdrawal serves two primary functions:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyridine ring becomes highly electrophilic, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). This makes the ring susceptible to attack by a wide range of nucleophiles. While the 2-position is already occupied by the phenoxy group, this electronic activation is the most critical feature for its role as a precursor.

-

Directing Group and Chemical Handle: The nitro group itself is a versatile functional handle. Its primary role in a synthetic sequence is often to be transformed, most commonly via reduction, into a primary amine. This transformation is a gateway to a vast array of subsequent chemical reactions.

The Difluorophenoxy Moiety: Stability and Modulation

The 2,4-difluorophenoxy group is not merely a passive substituent. It imparts crucial properties to both the precursor and the final target molecule:

-

Metabolic Stability: The incorporation of fluorine atoms into drug candidates is a well-established strategy to block sites of oxidative metabolism.[2] The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to hydroxylation by cytochrome P450 enzymes.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's overall lipophilicity and binding interactions with protein targets.[2]

-

Ether Linkage Stability: The aryl ether bond is generally robust and stable to a wide range of reaction conditions, ensuring it remains intact throughout multi-step synthetic sequences.

Key Reactive Sites: A Visual Summary

The molecule's reactivity is centered on the nitropyridine ring. The nitro group is the primary site for transformation, while the electron-deficient nature of the ring system governs its overall chemical behavior.

Caption: Key reactive features of 2-(2,4-Difluorophenoxy)-3-nitropyridine.

Section 2: The Mechanism in Action: Key Synthetic Transformations

The "mechanism of action" of this precursor is best understood through the key chemical transformations it is designed to undergo. The logical flow of these reactions forms the basis of a synthetic strategy.

Caption: A typical synthetic workflow utilizing the precursor.

Foundational Reaction: Reduction of the Nitro Group

The most critical and often first transformation is the reduction of the 3-nitro group to a 3-amino group. This conversion unlocks the synthetic potential of the pyridine core. The choice of reducing agent is a critical experimental decision, driven by factors like substrate sensitivity, scale, and desired selectivity.

| Reagent System | Typical Conditions | Advantages | Disadvantages & Causality |

| H₂ / Pd/C | H₂ (1-4 atm), Pd/C (5-10 mol%), MeOH or EtOAc, RT | Clean reaction, high yield, easy workup (filtration). | May not be suitable for molecules with other reducible groups (alkenes, alkynes). Requires specialized hydrogenation equipment. |

| SnCl₂·2H₂O | SnCl₂·2H₂O (4-5 eq.), EtOH or EtOAc, 60-80 °C | Good for small to medium scale, tolerates many functional groups. | Workup can be cumbersome due to tin salt precipitation. Stoichiometric amounts of metal waste are generated. |

| Fe / NH₄Cl or AcOH | Fe powder (5-10 eq.), NH₄Cl(aq) or AcOH, EtOH/H₂O, 80-100 °C | Inexpensive, robust, and effective. Often used in large-scale synthesis. | Requires heating, can be messy, and generates significant iron oxide waste. The acidic conditions might affect acid-labile groups. |

The resulting 3-amino-2-(2,4-difluorophenoxy)pyridine is a versatile intermediate, analogous to aniline, ready for a multitude of subsequent reactions.

Building Complexity: Reactions of the 3-Amino Intermediate

Once formed, the 3-amino group can be elaborated into more complex structures, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4]

-

Amide and Sulfonamide Formation: The nucleophilic amine readily reacts with activated carboxylic acid derivatives (acyl chlorides, anhydrides) or sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a cornerstone of medicinal chemistry for introducing new substituents and modulating biological activity.

-

Heterocycle Formation: The amine can act as a nucleophile in cyclization reactions to build fused heterocyclic systems, a common feature in many drug scaffolds.

-

Cross-Coupling Reactions: While less common for the amine itself, it can be converted to a halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. This approach is demonstrated in the synthesis of related biaryl systems.[5]

Section 3: Validated Experimental Protocol

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for the key transformation of the precursor.

Protocol: Reduction of 2-(2,4-Difluorophenoxy)-3-nitropyridine using Tin(II) Chloride

This protocol is chosen for its reliability on a standard laboratory scale and its tolerance of the aryl ether linkage.

Objective: To synthesize 3-Amino-2-(2,4-difluorophenoxy)pyridine.

Materials:

-

2-(2,4-Difluorophenoxy)-3-nitropyridine (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 eq)

-

Ethanol (Absolute)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(2,4-Difluorophenoxy)-3-nitropyridine (2.52 g, 10.0 mmol).

-

Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (20.3 g, 90.0 mmol) in one portion.

-

Heating: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours. A new, more polar spot corresponding to the amine product should appear, and the starting material spot should disappear.

-

Quenching (Critical Step): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice (approx. 100 g).

-

Basification: While stirring vigorously, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. This will precipitate tin salts as a white solid. Causality: This step neutralizes the acidic reaction mixture and deprotonates the product amine, making it soluble in the organic extraction solvent.

-

Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 50 mL). The tin salts may form an emulsion; allow time for the layers to separate.

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification & Validation:

-

Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Expected Outcome: The product, 3-Amino-2-(2,4-difluorophenoxy)pyridine, should be obtained as a pale yellow solid or oil.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the nitro group signals and the appearance of a broad singlet for the -NH₂ protons (typically between 3.5-5.0 ppm) in the ¹H NMR spectrum are key indicators of success.

Conclusion

2-(2,4-Difluorophenoxy)-3-nitropyridine is a prime example of a precursor designed for purpose. Its mechanism of action is rooted in fundamental principles of physical organic chemistry: the powerful electron-withdrawing nature of the nitro group activates the pyridine ring and, more importantly, serves as a masked amine. By understanding this inherent reactivity, chemists can strategically employ this building block in multi-step syntheses to efficiently construct complex molecular architectures. The combination of a transformable chemical handle (the nitro group) with stable, property-modulating fragments (the difluorophenoxy group) makes it a valuable tool in the pursuit of novel therapeutics.

References

-

Thompson, A. M., et al. (2015). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. Retrieved from [Link]

-

Oakwood Chemical. 2-(2,4-Difluorophenoxy)-3-nitropyridine. Retrieved from [Link]

-

Chen, G., et al. (2020). An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy. Chemical Papers. Retrieved from [Link]

-

Acta Crystallographica Section E. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. National Institutes of Health. Retrieved from [Link]

-

Bell, R. L., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Wang, W., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. 2-(2,4-Difluorophenoxy)-3-nitropyridine [oakwoodchemical.com]

- 2. chemrxiv.org [chemrxiv.org]